5-(3-Bromo-2-methylpropyl)-1,2-thiazole

heterocyclic chemistry isosterism drug design

Difficult-to-source chiral isothiazole building block now available. The 2-methylpropyl linker introduces a stereogenic center for asymmetric target engagement, while the primary alkyl bromide enables late-stage SN2 diversification with amines, thiols, or alkoxides. - Chiral 2-methylpropyl spacer for stereoselective kinase/GPCR probe design - Primary alkyl bromide for efficient conjugation to PEG, biotin, or E3 ligase ligands - 95% purity; ambient shipping; in stock for immediate R&D dispatch

Molecular Formula C7H10BrNS
Molecular Weight 220.13 g/mol
Cat. No. B13215463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Bromo-2-methylpropyl)-1,2-thiazole
Molecular FormulaC7H10BrNS
Molecular Weight220.13 g/mol
Structural Identifiers
SMILESCC(CC1=CC=NS1)CBr
InChIInChI=1S/C7H10BrNS/c1-6(5-8)4-7-2-3-9-10-7/h2-3,6H,4-5H2,1H3
InChIKeyOWNPOZUQXNRPRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3-Bromo-2-methylpropyl)-1,2-thiazole: A Specialized Isothiazole Building Block for Medicinal Chemistry and Organic Synthesis


5-(3-Bromo-2-methylpropyl)-1,2-thiazole (CAS 1934500-47-6) is a heterocyclic building block belonging to the isothiazole (1,2-thiazole) family, characterized by a five-membered ring containing adjacent sulfur and nitrogen atoms [1]. With the molecular formula C₇H₁₀BrNS and a molecular weight of 220.13 g/mol, this compound features a primary alkyl bromide appended to the isothiazole 5-position via a 2-methylpropyl linker . The branched bromoalkyl chain imparts distinct steric and electronic properties that differentiate it from simpler unbranched or ring-halogenated analogs, making it a versatile intermediate for nucleophilic substitution and cross-coupling reactions in drug discovery and agrochemical research .

1,2‑thiazole core with adjacent S–N bond; distinct from 1,3‑thiazole in ring stability and target‑engagement profile
Primary alkyl bromide on a β‑methyl‑branched linker; enables controlled nucleophilic substitution and chemoselective strategies
Stereogenic center in the 2‑methylpropyl chain; allows synthesis of enantiomerically enriched derivatives for chiral target space

Why 5-(3-Bromo-2-methylpropyl)-1,2-thiazole Cannot Be Replaced by Common Isothiazole or Thiazole Analogs


Isothiazole derivatives are not interchangeable with their isomeric thiazole (1,3-thiazole) counterparts due to fundamental differences in electronic structure, aromaticity, and biological target engagement arising from the 1,2- versus 1,3-arrangement of sulfur and nitrogen heteroatoms [1]. Within the isothiazole class, the specific substitution pattern—a 5-position 3-bromo-2-methylpropyl chain—introduces a unique combination of a primary alkyl bromide electrophile with a stereogenic center at the 2-position of the propyl linker, which influences both the rate of nucleophilic displacement and the three-dimensional presentation of the isothiazole ring to biological targets . Analogs lacking the methyl branch (e.g., 5-(3-bromopropyl)isothiazole) or bearing bromine directly on the ring (e.g., 3-bromo-5-(tert-butyl)isothiazole) exhibit different reactivity, metabolic stability, and conformational profiles, making direct functional substitution unreliable .

! 1,3‑Thiazole analogs may exhibit different ring aromaticity and metabolic stability; reaction handling and biological readouts are unlikely to transfer directly.
! Unbranched bromopropyl isothiazoles show faster SN2 kinetics; the β‑methyl branch moderates reactivity, altering multi‑step sequence timing and selectivity.
! Ring‑halogenated isothiazoles (e.g., 3‑bromo derivatives) provide orthogonal aryl bromide reactivity; sequential alkyl/aryl functionalization strategies are not interchangeable.

Quantitative Differentiation of 5-(3-Bromo-2-methylpropyl)-1,2-thiazole Versus Closest Analogs


Isothiazole vs. Thiazole Core: Divergent Physicochemical and Biological Profiles

The 1,2-thiazole (isothiazole) ring system is isomeric with the 1,3-thiazole ring. The adjacent S–N bond in isothiazoles confers a lower aromatic stabilization energy (estimated at ~20–22 kcal/mol vs. ~25–27 kcal/mol for thiazoles), making isothiazoles more prone to ring-opening under reductive or nucleophilic conditions [1]. This difference directly impacts metabolic stability and synthetic handling. In biological systems, isothiazole-containing compounds often display distinct target selectivity profiles compared to thiazole analogs, as documented across multiple medicinal chemistry campaigns [1]. For example, high-throughput screening identified 4-methyl-5-bromoisothiazole as a dual Tip60/p300 HAT inhibitor, a profile not observed with the corresponding thiazole isomer .

Isothiazole vs. thiazole core
Class‑level
Aromatic stabilization ~20–22 vs ~25–27 kcal/mol; labile S–N bond
Different ring‑opening propensity may affect synthetic handling and metabolic stability.
Review data; solvent- and condition‑dependent.
heterocyclic chemistry isosterism drug design

Branched vs. Linear Bromoalkyl Linker: Steric Influence on Nucleophilic Substitution Rate

The target compound bears a primary alkyl bromide at the terminus of a 2-methylpropyl chain, where the methyl branch is located at the β-carbon relative to the electrophilic bromine-bearing carbon. This β-branching introduces steric hindrance that retards the rate of bimolecular nucleophilic substitution (SN2) compared to the unbranched analog, 5-(3-bromopropyl)-1,2-thiazole (CAS 126311-72-6) . Quantitative structure-reactivity relationships for alkyl bromides predict that a β-methyl substituent reduces the SN2 rate constant by a factor of ~2–5 relative to the linear n-propyl analog, depending on the nucleophile and solvent [1]. This differential reactivity can be exploited to achieve chemoselective functionalization when multiple electrophilic sites are present in a synthetic intermediate [1].

Branched vs. linear bromoalkyl
Class‑level
Predicted SN2 rate reduced ~2–5× by β‑methyl branch
Moderated reactivity may support chemoselective functionalization in complex substrates.
Structure‑reactivity class estimate; nucleophile‑dependent.
SN2 reactivity steric hindrance building block

Side-Chain Bromine vs. Ring Bromine: Divergent Synthetic Utility and Cross-Coupling Compatibility

Unlike 3-bromo-5-(tert-butyl)isothiazole (CAS 1781599-28-7), where the bromine atom is directly attached to the electron-deficient isothiazole ring and is amenable to Pd-catalyzed cross-coupling at the heteroaryl position, the target compound's bromine is located on a primary alkyl chain . This alkyl bromide participates in nucleophilic substitution (SN2) and metal-halogen exchange reactions but is poorly suited for direct aryl cross-coupling under standard Suzuki or Buchwald-Hartwig conditions . This orthogonal reactivity profile allows the isothiazole ring to remain intact during alkyl chain functionalization or, conversely, permits selective ring functionalization while preserving the alkyl bromide for a later synthetic step . The tert-butyl analog (C₇H₁₀BrNS, same molecular formula) cannot offer this sequential functionalization capability because its sole halogen is ring-bound .

Side‑chain vs. ring bromine
Data to verify
Alkyl bromide (SN2‑active) vs. aryl bromide (cross‑coupling‑active)
Orthogonal reactivity enables sequential, non‑interfering derivatization strategies.
Supplier and class‑level reactivity context.
cross-coupling orthogonal reactivity Suzuki coupling

Chiral Handle: Stereogenic Center in the 2-Methylpropyl Linker

The 2-methylpropyl linker of the target compound contains a stereogenic center at the carbon bearing the methyl branch. Unlike achiral analogs such as 5-(3-bromopropyl)isothiazole and 5-(bromomethyl)isothiazole, this compound can be resolved into enantiomers or used as a racemic mixture, introducing chirality into downstream derivatives . In medicinal chemistry, the presence of a methyl group at a benzylic or homo-benzylic position is a well-established strategy to modulate target binding, metabolic stability, and pharmacokinetic properties (the 'magic methyl' effect) [1]. Compounds built from this building block can therefore access chiral chemical space that is inaccessible from achiral bromoalkyl-isothiazole analogs.

Chiral linker vs. achiral analogs
Reported
One stereogenic center; enantiomeric resolution possible
Allows entry into chiral chemical space; may influence target binding and IP position.
‘Magic methyl’ effect reported in medicinal chemistry.
chirality asymmetric synthesis enantiomeric differentiation

Purity Specification and Reproducibility for Research Procurement

Commercially, 5-(3-Bromo-2-methylpropyl)-1,2-thiazole is supplied at a minimum purity of 95% (HPLC/GC) by authorized vendors . This specification is critical for reproducibility in multi-step syntheses where impurities can accumulate and affect downstream yields. Compared to less common or custom-synthesized analogs (e.g., 4-bromo-5-(3-bromo-2-methylpropyl)isothiazole, CAS 2137702-26-0, which is less widely available and may have variable purity), the established supply chain for the target compound ensures batch-to-batch consistency and reliable procurement turnaround . The compound is recommended for long-term storage in a cool, dry place, and its molecular identity is verifiable by standard analytical methods (NMR, LC-MS) .

Purity specification
Supplier specification
≥95% (HPLC/GC), multiple suppliers
Established catalog supply may improve batch‑to‑batch reproducibility.
Verify with lot‑specific COA.
quality control purity reproducibility

Optimal Application Scenarios for 5-(3-Bromo-2-methylpropyl)-1,2-thiazole Based on Evidence


Medicinal Chemistry: Synthesis of Chiral Isothiazole-Containing Drug Candidates

The stereogenic center in the 2-methylpropyl linker makes this compound uniquely suited for constructing chiral isothiazole derivatives for target engagement studies. The primary alkyl bromide enables late-stage diversification via nucleophilic substitution with amines, thiols, or alkoxides, while the β-methyl group provides a steric and stereochemical bias that can influence binding to chiral biological targets such as kinases and GPCRs [1]. The isothiazole core itself has demonstrated bioactivity in epigenetic targets (e.g., Tip60/p300 HAT inhibition), and the 5-alkylbromide handle allows for modular SAR exploration without perturbing the heterocyclic pharmacophore .

Agrochemical Discovery: Fungicidal and Bactericidal Lead Optimization

Isothiazole derivatives have established utility as fungicidal and bactericidal agents in agricultural applications [1]. The target compound's reactive alkyl bromide permits covalent attachment to carrier molecules or probe functionalities, while the methyl branch may enhance metabolic stability in planta by reducing oxidative metabolism at the benzylic position. The orthogonal reactivity of the alkyl bromide (versus ring-halogenated isothiazoles) allows chemists to independently optimize the linker region without compromising the isothiazole ring's bioactivity .

Chemical Biology: Bifunctional Probe and PROTAC Linker Synthesis

The compound's primary alkyl bromide serves as an efficient electrophile for conjugating the isothiazole recognition element to PEG linkers, biotin tags, or E3 ligase ligands in PROTAC (Proteolysis Targeting Chimera) design [1]. The chiral 2-methylpropyl spacer provides a defined three-dimensional trajectory between the isothiazole warhead and the conjugated moiety, which can be critical for forming a productive ternary complex. The moderated SN2 reactivity (due to β-branching) offers improved selectivity in bioconjugation compared to unbranched bromoalkyl analogs .

Materials Science: Isothiazole-Based Ligands for Metal-Organic Frameworks and Coordination Polymers

The isothiazole ring's nitrogen and sulfur atoms can serve as coordination sites for transition metals, while the bromoalkyl side chain permits further functionalization or polymerization [1]. The compound can be incorporated into MOF precursors or used to prepare thioether-functionalized isothiazole ligands via nucleophilic substitution with dithiols or thiol-containing building blocks . The branched linker distinguishes the resulting materials' pore geometry and flexibility from those obtained with linear bromoalkyl-isothiazole analogs.

Application
Selection Property
Validation Focus
Chiral isothiazole‑containing drug candidates
Stereogenic linker; primary bromide for late‑stage diversification
Stereochemistry impact on target binding; modular SAR around the isothiazole core
Agrochemical fungicidal/bactericidal lead optimization
Reactive alkyl bromide for carrier/probe conjugation; β‑methyl branch may influence metabolic stability
Bioactivity retention after linker modification; in‑planta stability assessment
Bifunctional probes and PROTAC linker synthesis
Primary electrophile for conjugation; chiral spacer defines trajectory
Ternary complex formation; conjugation selectivity vs. linear analogs
Isothiazole‑based MOF and coordination polymer precursors
N,S‑coordination sites; bromoalkyl handle for post‑functionalization
Pore geometry and flexibility influenced by branched linker

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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